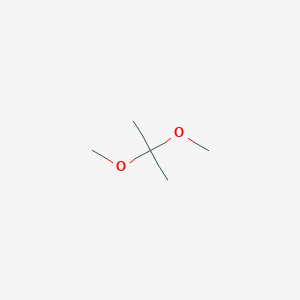

2,2-Dimethoxypropane

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWZVZIVELJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026441 | |

| Record name | 2,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2,2-Dimethoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-76-9 | |

| Record name | 2,2-Dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66P41R0030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethoxypropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 2,2-dimethoxypropane (DMP), a versatile reagent in organic chemistry and pharmaceutical development.

Introduction

This compound (DMP), also known as acetone (B3395972) dimethyl acetal, is a colorless, volatile liquid with a characteristic fruity odor. Its unique chemical properties make it an invaluable tool in a variety of chemical transformations, most notably as a protecting group for diols, a dehydrating agent, and a precursor to valuable synthetic intermediates. This guide provides a detailed overview of DMP, focusing on its core functionalities, experimental protocols, and applications relevant to researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key data for this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | |

| Molecular Weight | 104.15 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, acetone-like | |

| Boiling Point | 83 °C | |

| Melting Point | -47 °C | |

| Density | 0.847 g/cm³ at 25 °C | |

| Solubility in Water | 18 g/100 mL at 25 °C | |

| Refractive Index | 1.378 at 20 °C |

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

| Hazard Statement | Precautionary Statement |

| Highly flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| May cause skin irritation | Wash skin thoroughly after handling. |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the acid-catalyzed reaction of acetone with methanol (B129727).

Caption: Synthesis of this compound from Acetone and Methanol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the synthesis of DMP.

Materials:

-

Methanol (900 kg)

-

Acetone (500 kg)

-

Molecular Sieve A4 (5 kg) or a strong acid catalyst (e.g., sulfuric acid)

-

2000L reactor equipped with stirring, cooling, and filtration capabilities

Procedure:

-

Charge the reactor with methanol (900 kg) and acetone (500 kg).

-

Stir the mixture and cool to -25 °C.

-

Add the molecular sieve A4 (5 kg) as a catalyst. The reaction is exothermic, and the temperature should be maintained at -25 °C using a brine bath.

-

Allow the reaction to proceed for approximately 5 hours.

-

Upon completion, filter the reaction mixture.

-

The crude product is then purified by extractive distillation and redistillation to yield the final product.

Expected Yield: Approximately 93% with a purity of >99%.

Core Applications in Research and Drug Development

Acetonide Formation: A Robust Protecting Group Strategy

One of the most powerful applications of DMP is in the protection of 1,2- and 1,3-diols through the formation of an acetonide (isopropylidene ketal). This strategy is crucial in multi-step syntheses of complex molecules, including many pharmaceuticals, where the selective reaction of other functional groups is required.

The reaction is acid-catalyzed and proceeds by transacetalization. The formation of the volatile byproducts, methanol and acetone (from reaction with any water present), drives the equilibrium towards the protected diol.

Caption: Acetonide Protection of a Diol using this compound.

Experimental Protocol: Acetonide Protection of a Diol

This protocol provides a general procedure for the protection of a diol using DMP.

Materials:

-

Diol (e.g., 2,2-bis(hydroxymethyl)propionic acid) (1.0 eq)

-

This compound (1.5 eq)

-

Acetone (as solvent)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Ammonium (B1175870) hydroxide/Ethanol solution (1:1 v/v)

-

Water

Procedure:

-

Dissolve the diol in acetone in a round-bottom flask.

-

Add this compound and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding the ammonium hydroxide/ethanol solution to neutralize the acid.

-

Filter any precipitated salts and evaporate the acetone.

-

Dissolve the residue in dichloromethane and wash three times with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetonide-protected diol.

Water Scavenger in Moisture-Sensitive Reactions

DMP is an efficient water scavenger, reacting quantitatively with water in the presence of an acid catalyst to form acetone and methanol. This property is particularly useful in reactions where the presence of even trace amounts of water can be detrimental, such as in certain esterifications or silylations.

Caption: Water Scavenging Mechanism of this compound.

Intermediate in the Synthesis of Pharmaceuticals

This compound serves as a key starting material for the synthesis of 2-methoxypropene (B42093), a valuable intermediate in the production of various pharmaceuticals.

The industrial synthesis of Vitamin E (α-tocopherol) involves the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701). Isophytol itself is synthesized through a multi-step process that often starts from simple molecules like acetone and acetylene. Acetone is a direct precursor to this compound, which can then be converted to 2-methoxypropene. 2-Methoxypropene is a key building block in the construction of the isophytol side chain.

Caption: Role of this compound in the Industrial Synthesis of Vitamin E.

2-Methoxypropene, derived from DMP, is a crucial intermediate in the synthesis of the macrolide antibiotic, Clarithromycin. It is also utilized in the synthesis of various carotenoids and other complex organic molecules.

Conclusion

This compound is a versatile and indispensable reagent for the modern organic chemist, particularly in the context of pharmaceutical research and development. Its utility as a robust protecting group for diols, an efficient water scavenger, and a precursor to key synthetic intermediates like 2-methoxypropene underscores its importance. A comprehensive understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, is essential for its safe and effective application in the synthesis of complex, biologically active molecules.

2,2-Dimethoxypropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethoxypropane (DMP), also known as acetone (B3395972) dimethyl acetal (B89532), is a versatile organic compound with the chemical formula C₅H₁₂O₂.[1] It is a colorless, volatile liquid with a characteristic ethereal or fruity odor.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its key applications in organic synthesis, detailed experimental protocols, and essential safety information. Its primary roles as a water scavenger and a protecting group for diols make it an indispensable reagent in modern organic chemistry, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][3]

Chemical and Physical Properties

This compound is the dimethyl acetal of acetone, formed from the acid-catalyzed reaction of acetone with methanol.[2] It is characterized by its high volatility and flammability.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molar Mass | 104.15 g/mol | [4] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Ethereal, fruity, acetone-like | [2][3] |

| Boiling Point | 83 °C | [2][5] |

| Melting Point | -47 °C | [2][5] |

| Density | 0.847 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.378 | [6] |

| Solubility | Moderately soluble in water (18 g/100 mL at 25 °C); Soluble in benzene, carbon tetrachloride, ethyl ether, n-butane, and methanol. | [2][3] |

| Flash Point | -11 °C (12 °F) | [2] |

| Vapor Pressure | 60 mmHg (at 15.8 °C) | [6] |

| Vapor Density | 3.59 (vs air) | [6] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is simple, showing a singlet at approximately 0.9 ppm, which integrates to 12 equivalent protons, reflecting the high symmetry of the molecule.[7]

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the methyl and quaternary carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C-O stretching frequencies for the ether linkages.

-

Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.[8] The base peak is often observed at m/z 73.[9]

Reactivity and Applications

This compound's reactivity is centered around the lability of its acetal functional group, which is stable under basic and neutral conditions but readily hydrolyzes in the presence of acid.[1] This property is harnessed in its two primary applications: as a water scavenger and as a protecting group for diols.

Water Scavenger

In water-sensitive reactions, trace amounts of water can lead to unwanted side reactions and reduced yields. This compound serves as an efficient dehydrating agent by reacting quantitatively with water under acidic catalysis to form the volatile byproducts acetone and methanol, which can be easily removed from the reaction mixture.[4] This reaction is rapid and effective, providing an alternative to the Karl Fischer titration for water determination.[4]

The mechanism involves the acid-catalyzed hydrolysis of the acetal.

Caption: Acid-catalyzed hydrolysis of this compound.

Acetonide Formation: Protecting Group for Diols

A crucial application of this compound in multi-step synthesis is the protection of 1,2- and 1,3-diols by converting them into isopropylidene acetals, commonly known as acetonides.[1] This protection strategy masks the hydroxyl groups, preventing them from reacting with various reagents under neutral or basic conditions.[1][10] The acetonide group is stable to a wide range of reaction conditions but can be easily removed by treatment with aqueous acid.[10]

The formation of the acetonide is an acid-catalyzed reaction where the diol displaces the two methoxy (B1213986) groups of this compound.[11]

Caption: Acetonide protection of a diol using this compound.

Synthesis of 2-Methoxypropene

This compound serves as a precursor for the synthesis of 2-methoxypropene, a valuable enol ether in organic synthesis.[4] This transformation is typically achieved through pyrolysis.[12]

Other Applications

This compound is also utilized as an intermediate in the synthesis of various commercial products, including:

In histology, acidified this compound is employed as a rapid and efficient dehydrating agent for animal tissues.[3][4]

Experimental Protocols

General Protocol for Acetonide Protection of Diols

This protocol provides a general procedure for the protection of a 1,2- or 1,3-diol using this compound.

Materials:

-

Diol

-

This compound (DMP)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium (B92312) p-toluenesulfonate (PPTS))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetone, or N,N-dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the diol (1 equivalent) in the chosen anhydrous solvent.

-

Add this compound (1.5 to 3 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude acetonide.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Caption: Experimental workflow for acetonide protection of diols.

General Protocol for GC-MS Analysis using this compound as a Derivatizing Agent

This compound can be used to convert aqueous samples into an organic solution suitable for direct injection into a GC-MS system.[3]

Materials:

-

Aqueous sample

-

This compound (DMP)

-

Acid catalyst (e.g., a small amount of HCl in methanol)

-

Internal standard (optional)

-

GC-MS vials

Procedure:

-

To the aqueous sample in a GC vial, add an excess of this compound.

-

Add a catalytic amount of the acidic solution.

-

If using, add the internal standard.

-

Cap the vial and vortex briefly to ensure mixing. The reaction of DMP with water will generate acetone and methanol, creating a single organic phase.

-

Allow the reaction to proceed to completion (typically a few minutes).

-

The sample is now ready for direct injection into the GC-MS.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[12] It is an irritant to the eyes, skin, and respiratory tract.[4] The use of personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[4] Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a water scavenger and a protecting group for diols is well-established, finding widespread application in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its safe and effective use in the research and development laboratory.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. online.bamu.ac.in [online.bamu.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound(77-76-9) 1H NMR spectrum [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Propane, 2,2-dimethoxy- [webbook.nist.gov]

- 9. This compound | C5H12O2 | CID 6495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methoxypropene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethoxypropane (CAS Number 77-76-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxypropane (DMP), also known as acetone (B3395972) dimethyl acetal, is a versatile organic compound with the chemical formula C₅H₁₂O₂.[1][2][3][4] It is a colorless, volatile liquid with a characteristic ethereal or fruity odor.[2] DMP is widely utilized in organic synthesis as a water scavenger, a protecting group for diols, and a precursor for other valuable chemical intermediates. Its ability to react quantitatively with water to form the volatile byproducts acetone and methanol (B129727) makes it an efficient dehydrating agent in moisture-sensitive reactions.[1][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 77-76-9 | [3][4] |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 104.15 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [3][6] |

| Odor | Ethereal, fruity, acetone-like | [1][7] |

| Density | 0.847 g/mL at 25 °C | [8] |

| Melting Point | -47 °C | [3] |

| Boiling Point | 83 °C | [3][8] |

| Flash Point | -10 °C to -11 °C | [9][10] |

| Solubility in water | 15 g/L (20 °C) | [3] |

| Solubility in organic solvents | Soluble in benzene, carbon tetrachloride, ethyl ether, n-butane, and methanol. | [1][7][10] |

| Refractive Index (n20/D) | 1.378 | [8] |

| Vapor Pressure | 60 mmHg (15.8 °C) | [8][11] |

| Vapor Density | 3.59 (vs air) | [8] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows two singlets: one for the six equivalent protons of the two methyl groups attached to the central carbon, and another for the six equivalent protons of the two methoxy (B1213986) groups. |

| ¹³C NMR | The carbon-13 NMR spectrum displays three signals, corresponding to the two equivalent methyl carbons, the two equivalent methoxy carbons, and the central quaternary carbon. |

| IR Spectroscopy | The infrared spectrum exhibits characteristic C-O stretching vibrations for the ether linkages, as well as C-H stretching and bending vibrations for the methyl groups. |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak, although it may be weak. Common fragmentation patterns involve the loss of a methoxy group or a methyl group. |

Synthesis of this compound

This compound is most commonly synthesized via the acid-catalyzed reaction of acetone and methanol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a byproduct, is typically removed.

Reaction Mechanism

The synthesis proceeds through the following steps:

-

Protonation of the acetone carbonyl oxygen by the acid catalyst.

-

Nucleophilic attack of methanol on the protonated carbonyl carbon to form a hemiketal.

-

Protonation of the hydroxyl group of the hemiketal followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

-

Nucleophilic attack of a second molecule of methanol on the carbocation.

-

Deprotonation to yield this compound.

References

- 1. This compound(77-76-9) 13C NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propane, 2,2-dimethoxy- [webbook.nist.gov]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. macmillanlearning.com [macmillanlearning.com]

- 6. This compound | C5H12O2 | CID 6495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound(77-76-9) 1H NMR spectrum [chemicalbook.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. 1H-NMR of this compound CAS[77-76-9]_ZJARTSPHARM [zjartspharm.com]

- 11. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

2,2-dimethoxypropane molecular weight

An In-depth Technical Guide to 2,2-Dimethoxypropane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This compound (DMP), also known as acetone (B3395972) dimethyl acetal, is a versatile organic compound with the chemical formula C5H12O2.[1] It is a colorless liquid with a characteristic fruity odor. DMP serves as a crucial reagent in various chemical transformations, most notably as a dehydrating agent and as a protecting group for 1,2- and 1,3-diols in multi-step organic synthesis. Its role in the preparation of intermediates for pharmaceuticals, including vitamins A and E, and various carotenoids, underscores its importance in drug development and fine chemical manufacturing.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Physicochemical Properties of this compound

The following tables summarize the key physical and chemical properties of this compound, providing essential data for its handling, application in reactions, and purification.

| Identifier | Value |

| Molecular Formula | C5H12O2[1][3] |

| Molecular Weight | 104.15 g/mol [1][3][4][5] |

| CAS Number | 77-76-9[4][5][6] |

| EC Number | 201-056-0[4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | Acetone dimethyl acetal, DMP[1][4][6] |

| Physical Property | Value |

| Appearance | Colorless liquid[1][5] |

| Boiling Point | 83 °C (lit.)[3][5][7] |

| Melting Point | -47 °C[4][7] |

| Density | 0.847 g/mL at 25 °C (lit.)[3][5] |

| Refractive Index (n20/D) | 1.378 (lit.)[3][5] |

| Vapor Pressure | 60 mmHg (15.8 °C)[5] |

| Flash Point | -10 °C[4] |

| Solubility | Soluble in ether and alcohol; slightly soluble in water.[7] |

Core Applications in Research and Development

This compound's utility in a laboratory setting is primarily centered on two key functions:

-

Protection of Diols: In the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, it is often necessary to mask reactive functional groups to prevent unwanted side reactions. DMP is widely used to protect 1,2- and 1,3-diols by converting them into cyclic acetals (specifically, acetonides).[1][8] These acetonide protecting groups are stable under a variety of non-acidic conditions, including exposure to bases, nucleophiles, and reducing agents, and can be readily removed under mild acidic conditions.[9]

-

Dehydrating Agent: DMP reacts quantitatively with water in the presence of an acid catalyst to form acetone and methanol (B129727), which are volatile and can be easily removed.[5] This property makes it an excellent water scavenger for sensitive reactions.[1][5] It is also employed as a chemical dehydrating agent for biological samples in histology, proving more efficient than traditional ethanol (B145695) dehydration for preparing specimens for microscopy.[1][10]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetone with methanol.[1] The following is a representative laboratory-scale protocol.

Materials:

-

Methanol (500 g)

-

Acetone (275 g)

-

Sulfuric acid (5 g, catalyst)

-

Four-neck flask (1000 ml) equipped with a mechanical stirrer, thermometer, and condenser.

-

Brine bath for cooling.

Procedure:

-

Combine 500 g of methanol and 275 g of acetone in the four-neck flask.

-

Stir the mixture and cool it to 15°C using a brine bath.

-

Slowly add 5 g of sulfuric acid as a catalyst. The reaction is exothermic, so maintain the temperature at 15°C.

-

Allow the reaction to proceed for approximately 2 hours.

-

Upon completion, filter the crude product.

-

Neutralize the mother liquor, followed by extractive distillation and rectification to obtain the purified this compound.[6]

Expected Outcome: This method can yield up to 170 g of this compound with a purity of 99% and a yield of 90%.[6]

Protection of a 1,2-Diol using this compound (Acetonide Formation)

This protocol describes a general procedure for the protection of a 1,2-diol as an acetonide.

Materials:

-

1,2-diol (1 equivalent)

-

This compound (can be used as both reagent and solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or iodine)

-

Anhydrous solvent (e.g., acetone, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 1,2-diol in this compound (or a suitable anhydrous solvent).

-

Add a catalytic amount of the acid catalyst (e.g., p-TsOH).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting acetonide by column chromatography if necessary.

Reaction Pathways and Experimental Workflows

Mechanism of Acetonide Formation

The acid-catalyzed reaction of a diol with this compound proceeds through a well-established mechanism. The following diagram illustrates this chemical pathway.

Caption: Mechanism of acid-catalyzed acetonide formation.

General Experimental Workflow for Diol Protection

The following diagram outlines a typical workflow for the protection of a diol using this compound in a research setting.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. Preparation method of this compound (2018) | Wang Luming [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]

- 7. manavchem.com [manavchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemical dehydration of specimens with this compound (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-dimethoxypropane synthesis from acetone and methanol

An In-depth Technical Guide on the Synthesis of 2,2-Dimethoxypropane from Acetone (B3395972) and Methanol (B129727)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMP), also known as acetone dimethyl acetal (B89532), is a versatile organic compound with the chemical formula (CH₃)₂C(OCH₃)₂.[1] It is a colorless, volatile liquid that serves as a crucial reagent and intermediate in various chemical transformations.[1][2] In organic synthesis, DMP is widely employed as a protecting group for diols, forming stable acetonide derivatives.[1][3] It is also a highly effective water scavenger in moisture-sensitive reactions, where it reacts quantitatively with water to regenerate acetone and methanol.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from acetone and methanol, covering the reaction mechanism, detailed experimental protocols, catalyst systems, and purification techniques.

Reaction Mechanism and Thermodynamics

The synthesis of this compound is an acid-catalyzed acetalization reaction. It involves the condensation of one molecule of acetone with two molecules of methanol to produce one molecule of this compound and one molecule of water.

Overall Reaction: (CH₃)₂CO + 2 CH₃OH ⇌ (CH₃)₂C(OCH₃)₂ + H₂O

The reaction is a reversible equilibrium.[4] To achieve a high yield of the desired product, the equilibrium must be shifted to the right. This is typically accomplished by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation or by using a dehydrating agent.[1][5]

The acid-catalyzed mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Catalysis

A variety of acid catalysts can be employed to facilitate the synthesis of DMP. The choice of catalyst impacts reaction rate, yield, and process considerations such as equipment corrosion and product purification.

-

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are effective catalysts.[1][6][7] However, their use can lead to equipment corrosion and requires a neutralization step during workup, complicating the purification process.[7]

-

Heterogeneous Acid Catalysts:

-

Acidic Ion-Exchange Resins: These solid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity.[8] Strong acid-based ion-exchange resins are particularly effective.[8]

-

Solid Acids: Catalysts such as metal oxide-modified sulfated tin oxide (e.g., SO₄²⁻/SnO₂) have been developed for this synthesis, particularly for continuous vapor-phase reactions.[4]

-

Molecular Sieves: Zeolites and other molecular sieves can act as both a catalyst and a dehydrating agent, simultaneously facilitating the reaction and shifting the equilibrium toward the product.[6][9]

-

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound.

General Laboratory Protocol using Sulfuric Acid

This protocol is adapted from a patented method and is suitable for lab-scale synthesis.[6][9]

Materials:

-

Methanol (500 g, 15.6 mol)

-

Acetone (275 g, 4.7 mol)

-

Concentrated Sulfuric Acid (5 g)

-

1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and condenser

-

Cooling bath (e.g., brine or ice-salt)

Procedure:

-

Reaction Setup: Charge the four-neck flask with 500 g of methanol and 275 g of acetone.

-

Cooling: Begin stirring the mixture and cool it to 15°C using the cooling bath.

-

Catalyst Addition: Slowly add 5 g of concentrated sulfuric acid to the cooled mixture. The reaction is exothermic, and the temperature should be maintained at 15°C by adjusting the cooling.

-

Reaction: Continue stirring at 15°C for approximately 2 hours. Monitor the reaction progress by taking samples for analysis (e.g., GC).

-

Workup: Once the reaction is complete, filter the crude product. The filtrate is then neutralized (e.g., with a mild base like sodium bicarbonate solution) to quench the acid catalyst.

-

Purification: The neutralized product is subjected to extractive distillation and subsequent rectification to yield the pure this compound.[6][9] A yield of approximately 90% with a purity of 99% can be achieved.[6]

Protocol for Large-Scale Synthesis using a Solid Acid Catalyst

This protocol illustrates a larger-scale batch process using a solid catalyst.[6]

Materials:

-

Methanol (900 kg)

-

Acetone (500 kg)

-

Solid Acid Catalyst (5 kg)

-

2000 L reactor with stirring and cooling capabilities

Procedure:

-

Reaction Setup: Charge the 2000 L reactor with 900 kg of methanol and 500 kg of acetone.

-

Cooling: Stir the mixture and cool to a temperature of 25°C.

-

Catalyst Addition: Add 5 kg of the solid acid catalyst to the reactor.

-

Reaction: Maintain the reaction temperature at 25°C. The reaction is typically complete within 1 hour.

-

Catalyst Removal: After the reaction is complete, the solid catalyst is removed by filtration.

-

Purification: The crude product in the filtrate is then purified by extractive distillation and rectification to obtain the final product.[6]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various patented methods.

| Catalyst | Acetone:Methanol (weight ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | 1 : 1.82 | 15 | 2 | 90 | 99.0 | [6][9] |

| Solid Acid | 1 : 1.8 | 25 | 1 | >90 (claimed) | >99 (claimed) | [6] |

| Molecular Sieve A4 | 1 : 1.82 | -15 | 3 | 91 | 99.3 | [6] |

| Molecular Sieve A4 | 1 : 1.8 | -25 | 5 | 93 | 99.4 | [9] |

| Ion-Exchange Resin | 1:2 (stoichiometric) | 0 - 25 | - | High (claimed) | Up to 98 | [8] |

Purification and Recovery

Purification is a critical step due to the formation of azeotropes. Methanol can form azeotropes with both acetone and the this compound product, which complicates separation by conventional distillation.[8][10]

-

Extractive Distillation: This is a common method where a solvent is added to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope and allowing for separation.[6][9]

-

Pressure-Swing Distillation: This technique involves using two distillation columns operating at different pressures. Since the composition of the azeotrope is pressure-dependent, this method can be used to effectively separate the components.[10]

-

Azeotropic Recovery: One patented process involves reacting stoichiometric amounts of acetone and methanol and then recovering the product as an azeotrope with methanol.[8] This methanol-DMP azeotrope can sometimes be used directly, or the DMP can be further purified by adding acetone to form a new acetone-methanol azeotrope that is distilled off, leaving substantially pure product.[8]

Conclusion

The synthesis of this compound from acetone and methanol is a well-established yet nuanced process. The reaction is an equilibrium-limited, acid-catalyzed condensation that requires careful control of conditions and an effective strategy for water removal to achieve high yields. While traditional homogeneous catalysts are effective, modern methods increasingly favor heterogeneous catalysts like ion-exchange resins and molecular sieves for their operational advantages, including ease of separation and reduced environmental impact. The purification of the final product presents challenges due to azeotrope formation, necessitating advanced distillation techniques. A thorough understanding of the reaction mechanism, catalyst performance, and purification strategies is essential for the efficient and high-purity production of this important chemical intermediate.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CN109206304B - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 5. manavchem.com [manavchem.com]

- 6. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101157601A - A kind of method for this compound synthesis - Google Patents [patents.google.com]

- 8. US4775447A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation of 2,2-Dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethoxypropane, a versatile reagent and intermediate in organic synthesis. The document details the core reaction mechanism, presents quantitative data for various synthetic approaches, and furnishes detailed experimental protocols. Visual diagrams are included to elucidate the reaction pathway and typical experimental workflows.

Introduction

This compound (DMP), also known as acetone (B3395972) dimethyl acetal, is an organic compound with the formula (CH₃)₂C(OCH₃)₂.[1] It is a colorless liquid that serves as a valuable intermediate in the production of various fine chemicals, including insecticides and fungicides.[2] Furthermore, its utility as a water scavenger in moisture-sensitive reactions and as a protecting group for diols makes it an indispensable tool in modern organic synthesis and drug development.[3][4] The formation of this compound is achieved through the acid-catalyzed reaction of acetone and methanol (B129727).[3] This equilibrium-driven process necessitates a thorough understanding of the underlying mechanism and reaction conditions to achieve high yields and purity.[2]

Core Reaction Mechanism

The formation of this compound from acetone and methanol is a classic example of acid-catalyzed ketal formation. The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The reaction culminates in the formation of the ketal and the regeneration of the acid catalyst.

The detailed step-by-step mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H-A) protonates the carbonyl oxygen of acetone, forming a resonance-stabilized oxonium ion. This activation step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol (First Equivalent): A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated acetone. This results in the formation of a protonated tetrahedral intermediate.

-

Deprotonation to Form the Hemiketal: A base (such as another molecule of methanol or the conjugate base of the catalyst, A⁻) removes a proton from the oxonium ion, yielding a neutral hemiketal intermediate, 2-methoxypropan-2-ol.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Methanol (Second Equivalent): A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation to Form the Ketal: A base removes the final proton, yielding the desired product, this compound, and regenerating the acid catalyst.

References

A Comprehensive Safety Guide to 2,2-Dimethoxypropane for Laboratory Professionals

Introduction

2,2-Dimethoxypropane (DMP), also commonly known as acetone (B3395972) dimethyl acetal, is an organic compound with the chemical formula C₅H₁₂O₂.[1][2][3] It is a colorless, volatile liquid with a characteristic sweet or acetone-like odor.[4][5][6] In research and development, DMP serves as a critical reagent, primarily utilized as an efficient water scavenger in moisture-sensitive reactions.[2][3] It also functions as a protecting group for diols in organic synthesis and is an intermediate in the manufacturing of various compounds, including some vitamins and carotenoids.[5][6] Given its high flammability and potential health hazards, a thorough understanding of its safety profile is essential for all handling personnel.

This technical guide provides a detailed overview of the safety data for this compound, compiled from various Safety Data Sheets (SDS). It covers hazard identification, physical and chemical properties, toxicological data, and emergency procedures, presented in a format tailored for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are its high flammability and its potential to cause serious eye irritation.[7][8][9]

According to aggregated data from ECHA C&L notifications, the substance is consistently classified as a highly flammable liquid (Category 2) and an eye irritant (Category 2).[10] Classifications for skin and respiratory irritation are also noted, though with less frequency.[3][4][10]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its safe handling and storage, particularly its low flash point and high volatility.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂O₂ | [1][3] |

| Molecular Weight | 104.15 g/mol | [1][3][11] |

| Appearance | Clear, colorless liquid | [1][4][12] |

| Odor | Sweet, ethereal, acetone-like | [4][5][6] |

| Boiling Point | 83 °C (181.4 °F) at 760 mmHg | [1][4][11][13] |

| Melting Point | -47 °C (-52.6 °F) | [1][3][4][13] |

| Flash Point | -5 °C (23 °F) to -10 °C (14 °F) (closed cup) | [1][4][8][11] |

| Density | 0.847 g/mL at 25 °C | [1][5][11] |

| Vapor Pressure | 60 mmHg at 15.8 - 16 °C | [1][11] |

| Vapor Density | 3.6 (Air = 1) | [1][11] |

| Solubility in Water | Approx. 18 g/100 mL at 25 °C | [1][13] |

| Explosive Limits | LEL: 6.0% / UEL: 31.0% | [1][4][7][12] |

| Refractive Index | n20/D 1.378 | [5][11] |

Toxicological Information

The toxicological data for this compound is limited, with many sources stating its properties have not been fully investigated.[1] However, available data indicates low acute toxicity via oral and dermal routes but identifies it as a significant irritant.

Acute Toxicity Data

| Route | Species | Value | Citations |

| Oral | Rat | LD50 > 2,260 mg/kg | |

| Dermal | Rat | LD50 > 2,100 mg/kg |

Summary of Health Effects:

-

Eye Contact: Causes serious eye irritation.[7][8][12] Symptoms may include redness, pain, and blurred vision.

-

Skin Contact: Causes skin irritation.[4][10][12] Prolonged or repeated contact may lead to dermatitis.

-

Inhalation: May cause respiratory tract irritation.[4][12][14] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[4][15]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

Emergency Procedures and First Aid

Prompt and appropriate first aid is critical in the event of an exposure. The following workflow outlines the immediate steps to be taken.

Safe Handling and Personal Protection

Due to the significant fire and health risks, a stringent hierarchy of controls must be implemented when working with this compound.

Storage Requirements:

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated location.[1][4][14]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[1][4][8][12]

-

Incompatible with strong oxidizing agents and strong acids.[4][12][16]

Fire and Explosion Data

The primary safety concern with this compound is its extreme flammability. Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1][4][12]

| Parameter | Value | Citations |

| Flash Point | -5 °C (23 °F) | [1][4][12] |

| Explosion Limits | Lower: 6.0% / Upper: 31.0% by volume | [1][4][7][12] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam, water spray.[1][4][12][14] | |

| Unsuitable Media | Do not use a direct or straight stream of water.[1][7][8][12] | |

| Fire Hazards | Vapors can form explosive mixtures with air. Containers may explode when heated.[1][4][12] | |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide.[4][12] |

Fire-Fighting Protocol: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][12] Use water spray to cool fire-exposed containers and prevent pressure buildup.[1][4][8]

Experimental Protocols

The toxicological values, such as the LD50, presented in this document are derived from data reported in Safety Data Sheets. These documents do not typically include detailed, step-by-step experimental protocols. The determination of an acute oral LD50 value, for instance, generally follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These methods involve administering the substance to a group of laboratory animals (e.g., rats) at various dose levels to determine the statistical dose at which 50% of the test population is expected to perish. The specific conditions, animal strains, and observation periods for the cited data are not publicly available.

This compound is an invaluable reagent in many scientific applications, but its use demands rigorous adherence to safety protocols. The key hazards—high flammability, the ability to form explosive vapor-air mixtures, and its status as a serious eye irritant—must be managed through a combination of robust engineering controls, strict administrative procedures, and appropriate personal protective equipment. By understanding and respecting these properties, researchers can utilize this compound effectively while ensuring a safe laboratory environment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 77-76-9 [chemicalbook.com]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound or DMP Manufacturers, with SDS [mubychem.com]

- 9. dl.iranchembook.ir [dl.iranchembook.ir]

- 10. This compound | C5H12O2 | CID 6495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2-二甲氧基丙烷,试剂级,98 (CH3)2C(OCH3)2 [sigmaaldrich.com]

- 12. southwest.tn.edu [southwest.tn.edu]

- 13. manavchem.com [manavchem.com]

- 14. multichemindia.com [multichemindia.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. spectrumchemical.com [spectrumchemical.com]

Solubility Profile of 2,2-Dimethoxypropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxypropane (DMP), also known as acetone (B3395972) dimethyl acetal, is a versatile organic compound with the chemical formula C₅H₁₂O₂. It is a colorless, volatile liquid with a characteristic ethereal odor. DMP serves a critical role in various chemical applications, including as a water scavenger in moisture-sensitive reactions, a protecting group for diols in organic synthesis, and as a non-polar solvent.[1] Its efficacy in these roles is fundamentally linked to its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents experimental protocols for solubility determination, and illustrates a general workflow for such assessments.

Data Presentation: Solubility of this compound

The solubility of this compound is a key physical property influencing its application in chemical synthesis and formulation. While DMP is moderately soluble in water, it exhibits high solubility, often complete miscibility, in a wide array of organic solvents.[2] This high solubility is attributed to its relatively low polarity and its ability to engage in dipole-dipole and van der Waals interactions with a variety of organic molecules.

Below is a summary of the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 18 g/100 mL | 25 | Moderately soluble. |

| Methanol | CH₃OH | Miscible | Not Specified | Soluble in all proportions. |

| Ethanol | C₂H₅OH | Miscible | Not Specified | Soluble in all proportions.[1][3] |

| Acetone | C₃H₆O | Miscible | Not Specified | Soluble in all proportions.[1] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | Soluble in all proportions.[3] |

| Benzene | C₆H₆ | Soluble | Not Specified | Generally described as soluble.[2] |

| Carbon Tetrachloride | CCl₄ | Soluble | Not Specified | Generally described as soluble.[2] |

| n-Butane | C₄H₁₀ | Soluble | Not Specified | Generally described as soluble.[2] |

Note on Miscibility: For many common organic solvents, this compound is described as "miscible," which signifies that it is soluble in all proportions, forming a homogeneous solution at the specified temperature. In such cases, a specific quantitative solubility value is not applicable.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be approached through several established methods. The choice of method often depends on whether the substances are expected to be fully miscible or have limited solubility.

Method 1: Visual Determination of Miscibility

This is a straightforward and rapid qualitative method suitable for determining if two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated glass vials or test tubes with stoppers

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer or shaker

Procedure:

-

To a clean, dry glass vial, add a known volume of the solvent of interest (e.g., 5 mL).

-

Incrementally add known volumes of this compound to the solvent. Start with a small volume (e.g., 0.5 mL) and cap the vial.

-

After each addition, securely cap the vial and agitate it vigorously for 30-60 seconds using a vortex mixer or by manual shaking.

-

Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of an interface between two liquid layers.

-

If the solution remains clear and homogeneous after a brief settling period, the two liquids are considered miscible at that proportion.

-

Continue adding this compound in increments until a wide range of compositions has been tested or until phase separation is observed. If no phase separation occurs across all proportions, the liquids are deemed miscible.

Method 2: Gravimetric Determination of Solubility (for partially soluble systems)

If a liquid is not fully miscible with a solvent, its solubility can be quantified using a gravimetric method.

Materials:

-

This compound

-

Solvent of interest

-

Saturated solution of the two components

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Calibrated glassware

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed at the same temperature until two distinct liquid phases are formed.

-

Carefully extract a known volume or weight of the solvent-rich phase (the layer in which the solubility of DMP is being determined).

-

Determine the concentration of this compound in the extracted sample using an appropriate analytical technique. Gas chromatography (GC) is a common method for such analysis, requiring the preparation of a calibration curve with standards of known DMP concentrations.

-

The solubility is then expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g or g/100 mL).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for determining the solubility or miscibility of a liquid solute, such as this compound, in a solvent.

Caption: Experimental workflow for determining the miscibility of a liquid solute.

Conclusion

This compound is a highly versatile organic compound, and its broad miscibility with a wide range of common organic solvents is a key factor in its utility in chemical synthesis and other applications. For most non-polar and polar aprotic and protic organic solvents, it can be considered fully miscible. In cases where complete miscibility is not observed or needs to be precisely quantified, the experimental protocols outlined in this guide provide a robust framework for accurate determination. This understanding of DMP's solubility profile is essential for researchers and professionals in optimizing reaction conditions, developing new formulations, and ensuring the successful application of this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 2,2-Dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,2-dimethoxypropane (DMP), a critical reagent in various chemical syntheses, including pharmaceutical development. Understanding the stability profile of DMP is essential for ensuring its purity, reactivity, and the overall success of sensitive reactions. This document details the intrinsic stability of DMP, its degradation pathways under various stress conditions, and provides actionable protocols for its proper storage and handling.

Chemical and Physical Properties

This compound (CAS No. 77-76-9), also known as acetone (B3395972) dimethyl acetal, is a colorless, volatile liquid with a characteristic ethereal odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 83 °C[1] |

| Melting Point | -47 °C |

| Density | 0.847 g/mL at 25 °C[1] |

| Flash Point | -10 °C to -5 °C[2][3] |

| Solubility in Water | 18 g/100g at 25 °C[3] |

| Vapor Pressure | 60 mmHg at 15.8 °C |

Intrinsic Stability and Reactivity

Under anhydrous and neutral conditions, this compound is a stable compound.[4][5] However, its reactivity profile is dominated by its susceptibility to hydrolysis and its high flammability.

3.1 Hydrolytic Instability

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[6] In the presence of even trace amounts of water and an acid catalyst, DMP readily decomposes into acetone and methanol (B129727).[4][6] This reaction is quantitative and can be used for the determination of water content in samples.[4] The hydrolysis can also be catalyzed by bases, although it is generally more rapid under acidic conditions.[6]

The mechanism of acid-catalyzed hydrolysis proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which further hydrolyzes to acetone and a second molecule of methanol.

3.2 Incompatibilities

This compound is incompatible with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2][4]

-

Moisture: Reacts to form acetone and methanol.[2]

3.3 Thermal and Photochemical Stability

While stable at room temperature, this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[6] It should be kept away from heat, sparks, and open flames.[2] Information regarding its specific photochemical degradation pathways is limited, but as with many organic molecules, prolonged exposure to UV light should be avoided.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are mandatory:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place, below +30°C.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |

| Container | Keep in a tightly sealed, original container.[2][7] |

| Ventilation | Store in a well-ventilated, flammables-rated area.[4][8] |

| Ignition Sources | Keep away from all sources of ignition, including heat, sparks, and open flames.[2] |

| Incompatible Materials | Store separately from strong acids and oxidizing agents.[2][4] |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to establish a stability-indicating analytical method.

5.1 General Experimental Workflow

Caption: A general workflow for conducting a forced degradation study of this compound.

5.2 Detailed Methodologies

5.2.1 Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a dry, inert solvent such as acetonitrile.

5.2.2 Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M. Incubate the solution at 40°C. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8, 24 hours). Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521).

5.2.3 Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M sodium hydroxide to achieve a final base concentration of 0.1 M. Incubate the solution at 40°C. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

5.2.4 Oxidative Degradation: To an aliquot of the stock solution, add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at appropriate time intervals.

5.2.5 Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C. Also, place a sealed vial of the stock solution in the oven. Withdraw samples at appropriate time intervals.

5.2.6 Photolytic Degradation: Expose a quartz vial containing the stock solution to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). Concurrently, run a control sample in parallel, shielded from light, at the same temperature. Withdraw samples from both the exposed and control vials at appropriate time intervals.

5.3 Analytical Method

A stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated to separate and quantify this compound from its potential degradation products (primarily acetone and methanol).

Visualization of Degradation Pathway

6.1 Acid-Catalyzed Hydrolysis Signaling Pathway

Caption: The acid-catalyzed hydrolysis pathway of this compound.

Conclusion

This compound is a stable chemical when stored under the recommended anhydrous and inert conditions. Its primary instability arises from its susceptibility to acid-catalyzed hydrolysis, which leads to the formation of acetone and methanol. For critical applications in research and pharmaceutical development, adherence to strict storage and handling protocols is paramount to maintain the integrity of this reagent. The implementation of forced degradation studies is a crucial step in understanding its stability profile and in the development of robust, stability-indicating analytical methods.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. osti.gov [osti.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. lobachemie.com [lobachemie.com]

- 6. benchchem.com [benchchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 2,2-ジメトキシプロパン、試薬グレード、98% (CH3)2C(OCH3)2 [sigmaaldrich.com]

physical properties of acetone dimethyl acetal

An In-depth Technical Guide to the Physical Properties of Acetone (B3395972) Dimethyl Acetal (B89532)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (also known as 2,2-dimethoxypropane or DMP). The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and formulation development. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties

Acetone dimethyl acetal is a colorless, volatile liquid with an acetone-like odor.[1] It is an organic compound resulting from the condensation of acetone and methanol.[2] Functionally, it is often employed as a water scavenger in moisture-sensitive reactions, where it reacts with water to form acetone and methanol.[2] This reactivity also makes it a valuable intermediate in the synthesis of various compounds, including vitamins and carotenoids.

Quantitative Data Summary

The fundamental are summarized in the table below for quick reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₂O₂ | |

| Molecular Weight | 104.15 g/mol | |

| Boiling Point | 79-83 °C | at 760 mmHg (lit.) |

| Melting Point | -47 °C | |

| Density | 0.847 g/mL | at 25 °C (lit.) |

| Refractive Index (n_D) | 1.376 - 1.378 | at 20 °C |

| Water Solubility | 18 g / 100 mL | at 25 °C |

| Solvent Solubility | Soluble | Benzene, Carbon Tetrachloride, Ethyl Ether, Methanol |

| Appearance | Clear, colorless liquid | |

| Flash Point | -11 to -5 °C |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid compounds like acetone dimethyl acetal.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] A micro-scale method is often sufficient and conserves material.

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

Procedure:

-

Add a few milliliters of acetone dimethyl acetal to the small test tube.

-

Place a capillary tube, with its open end down, into the test tube.

-

Secure the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gradually. Initially, a stream of bubbles will exit the capillary tube as trapped air expands.[8]

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[7][8] Record this temperature.

Density Determination (Gravimetric Method)

Density is the mass per unit volume of a substance. A precise determination can be made using a pycnometer or, more simply, a calibrated volumetric flask and analytical balance.

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Temperature-controlled water bath or environmental chamber

Procedure:

-

Ensure the volumetric flask is clean and completely dry. Measure and record its mass (m₁).

-

Bring the acetone dimethyl acetal sample to a specific, constant temperature (e.g., 25 °C) using a water bath.

-

Carefully fill the volumetric flask with the temperature-equilibrated sample exactly to the calibration mark.

-

Measure and record the combined mass of the flask and the liquid (m₂).

-

Calculate the mass of the liquid by subtraction: m_liquid = m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the calibrated volume (V) of the flask: ρ = m_liquid / V.

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a fundamental property for identifying a pure compound.[9] It is determined using a refractometer.

Apparatus:

-

Abbe refractometer or digital refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissues and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and the light source. If using an Abbe refractometer, ensure the prism surfaces are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Set the desired temperature (typically 20 °C) using the connected water circulator. Allow the prisms to equilibrate.

-

Place a few drops of acetone dimethyl acetal onto the lower prism surface.

-

Close the prisms firmly.

-

Adjust the instrument until the boundary line (in an Abbe refractometer) or the digital reading is sharp and clear. For an Abbe refractometer, eliminate any color fringe using the dispersion compensator.

-

Read the refractive index value from the scale or digital display.[10]

-

Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent after the measurement.

Melting Point Determination

As acetone dimethyl acetal has a melting point of -47 °C, specialized low-temperature apparatus is required. The principle, however, remains the observation of the solid-to-liquid phase transition.

Apparatus:

-

Low-temperature melting point apparatus or a cryostat

-

Capillary tubes

-

Low-temperature thermometer or thermocouple

Procedure:

-

A sample of acetone dimethyl acetal is first frozen to a solid state.

-

A small amount of the frozen solid is placed into a capillary tube.[11][12]

-

The capillary is placed in the cooling block of the apparatus.

-

The temperature of the block is then raised very slowly (e.g., 1-2 °C per minute) while the sample is observed.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last crystal melts. For a pure substance, this range should be narrow.

Solubility Determination (Visual/Gravimetric Method)

This protocol determines the solubility of a liquid in a solvent (e.g., water) at a specific temperature.

Apparatus:

-

Test tubes or vials with closures

-

Graduated cylinders or pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

Procedure:

-

Measure a precise volume of the solvent (e.g., 10 mL of water) into a vial.[13]

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Using a calibrated pipette and an analytical balance, add a known mass of acetone dimethyl acetal to the solvent.

-

Seal the vial and shake it vigorously for an extended period to ensure equilibrium is reached.

-

Observe the solution. If the solute completely dissolves, repeat steps 3-4, adding more solute until a separate phase (undissolved liquid) persists after thorough mixing.

-

The solubility is calculated as the maximum mass of solute that dissolves completely in the specified volume of solvent, typically expressed as g/100 mL.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of the physical properties of a liquid chemical sample like acetone dimethyl acetal.

Caption: Logical workflow for determining the physical properties of a chemical sample.

References

- 1. Acetone | 67-64-1 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]